1-(吡啶-2-基)哌啶-4-羧酸

描述

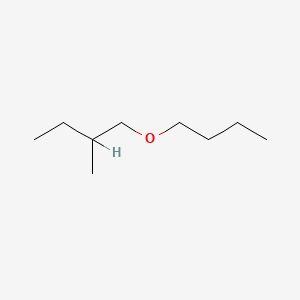

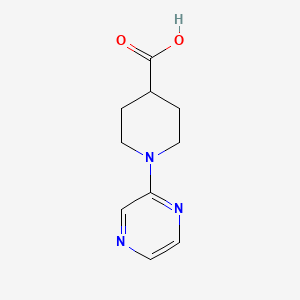

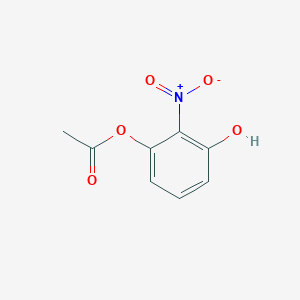

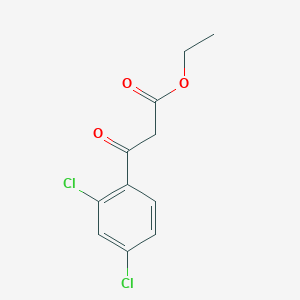

The compound "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" is a nitrogenous heterocyclic compound that features both pyrazine and piperidine rings. This compound is structurally related to various compounds discussed in the provided papers, which include derivatives of pyrazine and piperidine utilized in the synthesis of pharmaceuticals and materials with potential physiological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or stepwise procedures. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives involves the reaction of acid chloride with 2,3-diaminopyridine, yielding good yields and demonstrating the reactivity of pyrazole carboxylic acids with aminopyridines . Similarly, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through a three-component condensation involving 4-piperidinones, showcasing the synthetic utility of piperidine derivatives . Additionally, piperazine, a compound structurally similar to piperidine, has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, indicating the potential for piperidine derivatives to be involved in similar catalytic processes .

Molecular Structure Analysis

The molecular structure of compounds related to "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by FT-IR, NMR, MS, and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazine and piperidine derivatives is highlighted in several studies. The functionalization reactions of pyrazole carboxylic acids demonstrate the ability to form amides and imidazo[4,5-b]pyridine derivatives . Moreover, the synthesis of Crizotinib, an anticancer drug, involves a key intermediate with a pyrazolyl piperidine structure, indicating the importance of such scaffolds in medicinal chemistry . The regioselective synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates with piperidine moieties, further exemplifies the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine and piperidine derivatives are influenced by their molecular structure. The electrochemical synthesis of spiro-piperidine-pyrazole derivatives is noted to be more regioselective and yields analytically pure products, suggesting the influence of electronic factors on the reaction outcomes . The differential cocrystallization behavior of pyrazine carboxamides with antitubercular drug pyrazinoic acid indicates the role of molecular interactions in the solid-state properties of these compounds . Furthermore, the recurrence of a specific supramolecular synthon in the crystal structures of pyrazinecarboxylic acids underscores the predictability of intermolecular interactions based on molecular features .

科学研究应用

癌症治疗

- 与1-(吡啶-2-基)哌啶-4-羧酸相关的化合物,如Aurora激酶抑制剂,正在探索其在治疗癌症中的潜力。具体来说,这种化合物的衍生物已经显示出抑制Aurora A的作用,这是与癌症进展相关的蛋白质(ロバート ヘンリー,ジェームズ, 2006)。

粘附分子的抑制

- 1-(吡啶-2-基)哌啶-4-羧酸的新颖衍生物已经展示出对细胞间粘附分子如细胞间粘附分子-1(ICAM-1)具有强大的抑制活性。这些分子在炎症过程中发挥着关键作用,暗示了在治疗炎症性疾病中的潜在应用(Kaneko et al., 2004)。

晶体工程中的超分子合成元

- 类似于1-(吡啶-2-基)哌啶-4-羧酸的化合物中的羧酸基形成各种氢键,这对于晶体结构中的自组装至关重要。这种理解对于未来的晶体工程策略非常重要,特别是在设计具有特定性质的材料时(Vishweshwar et al., 2002)。

晶体结构分析

- 对类似于1-(吡啶-2-基)哌啶-4-羧酸的化合物的研究有助于理解各种化合物的晶体结构。例如,对含有杂环羧酸的异尼泊酰胺盐的研究,包括吡啶-2,3-二羧酸,有助于理解氢键模式,这对于开发新材料至关重要(Smith & Wermuth, 2012)。

制药合成

- 使用1-(吡啶-2-基)哌啶-4-羧酸衍生物合成新化合物在制药行业中起着重要作用。例如,为了对抗结核分枝杆菌而创造新的氟喹诺酮就涉及到这种化合物的衍生物(Shindikar & Viswanathan, 2005)。

作用机制

Target of Action

Similar compounds have been reported to selectively inhibit the enzyme cox-2 , which plays a crucial role in inflammation and pain.

Mode of Action

If it acts like similar compounds, it may bind to the active site of its target enzyme, thereby inhibiting its function .

Biochemical Pathways

If it acts similarly to related compounds, it may affect the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

If it acts like similar compounds, it may lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

属性

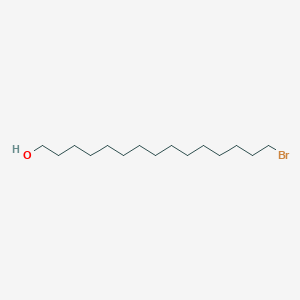

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFIGZHASGILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362958 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

606104-21-6 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)